REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[OH:4].[I-].[Na+].[CH3:13][NH2:14]>CO>[CH3:13][NH:14][CH2:2][CH:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[OH:4] |f:1.2|
|
Name
|
|
Quantity
|
3.525 g
|
Type
|
reactant
|
Smiles
|
ClCC(O)C1=NC=CC=N1
|
Name
|
|
Quantity
|
0.344 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the residue stirred with 10% MeOH—CHCl3
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated at 62° for 17 hr
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave a dark oil that
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel (90 g)
|
Type
|
WASH
|
Details
|
eluting with 5-10% MeOH—CH2Cl2 containing 1% triethylamine The product
|
Name
|
|
Type
|
product
|
Smiles
|
CNCC(O)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.625 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |